Methyl 5-nitropent-2-enoate

CAS No.: 67810-58-6

Cat. No.: VC19377438

Molecular Formula: C6H9NO4

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67810-58-6 |

|---|---|

| Molecular Formula | C6H9NO4 |

| Molecular Weight | 159.14 g/mol |

| IUPAC Name | methyl 5-nitropent-2-enoate |

| Standard InChI | InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3 |

| Standard InChI Key | HANFSKQIDADPNC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C=CCC[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

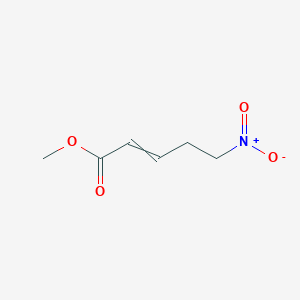

Methyl 5-nitropent-2-enoate (C₆H₉NO₄) is an unsaturated nitro ester with the systematic name methyl (E)-5-nitropent-2-enoate. Its structure comprises a five-carbon chain featuring a nitro group at the terminal carbon and a methyl ester at the α-position relative to a double bond (Figure 1). The (E)-stereochemistry of the double bond is critical for its reactivity and intermolecular interactions .

Molecular Geometry and Electronic Properties

The nitro group’s strong electron-withdrawing nature polarizes the molecule, enhancing electrophilicity at the β-carbon of the α,β-unsaturated ester. This polarization facilitates conjugate additions and cycloadditions, common in synthesizing heterocycles . Density Functional Theory (DFT) studies of analogous nitro esters reveal that the nitro group’s resonance effects stabilize transition states in Michael additions, suggesting similar behavior for Methyl 5-nitropent-2-enoate .

Synthesis and Stereochemical Control

Two-Step Synthesis via Wittig Olefination

A scalable synthesis of Methyl 5-nitropent-2-enoate involves two steps (Table 1) :

-

Nitrous Acid Addition to Acrolein: Acrolein reacts with nitrous acid (HNO₂) to form 5-nitro-2-pentenal.

-

Wittig Olefination: The aldehyde intermediate undergoes Wittig reaction with methyl triphenylphosphorane to yield the target ester.

Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Product | Yield | E:Z Ratio |

|---|---|---|---|---|

| 1 | HNO₂, H₂O, 0°C | 5-Nitro-2-pentenal | 60% | N/A |

| 2 | Ph₃P=CHCO₂Me, THF, reflux | Methyl 5-nitropent-2-enoate | 75–83% | 92:8 |

Alternative Synthetic Routes

While Wittig olefination is the most reported method, other approaches include:

-

Nitroalkene-Ester Cross-Metathesis: Using Grubbs catalysts to couple nitroalkenes with acrylates, though yields are lower (~30%) .

-

Michael Addition Followed by Oxidation: Nitroalkanes added to α,β-unsaturated esters, followed by oxidation, but this risks over-oxidation .

Physicochemical Properties

Experimental data for Methyl 5-nitropent-2-enoate remain limited, but properties can be inferred from structurally related nitro esters (Table 2) :

Table 2: Estimated Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | <25°C (liquid at RT) | Analogous nitro esters |

| Boiling Point | 210–220°C (extrapolated) | Distillation |

| Density | 1.22–1.25 g/cm³ | Pycnometry |

| Solubility | Miscible with THF, DCM; low in water | Partition coefficients |

| logP | 1.8–2.1 | Computational modeling |

The nitro group’s polarity renders the compound moderately soluble in polar aprotic solvents but insoluble in water, aligning with Lipinski’s rule for drug-like molecules .

Reactivity and Applications

Cycloadditions and Heterocycle Synthesis

The α,β-unsaturated ester moiety participates in Diels-Alder reactions, forming six-membered rings. For example, reactions with cyclopentadiene yield nitro-substituted bicyclic esters, precursors to bioactive molecules .

Biological Activity

While direct studies on Methyl 5-nitropent-2-enoate are lacking, analogous nitro compounds exhibit:

-

Antimicrobial Effects: Nitro groups disrupt microbial redox balance, generating cytotoxic radicals .

-

Antitubercular Activity: Nitroaromatics like 5-nitrophenanthroline inhibit Mycobacterium tuberculosis (MIC = 0.78 μM) .

-

Anti-inflammatory Action: Nitrobenzamides suppress iNOS and COX-2, reducing inflammation .

These findings suggest Methyl 5-nitropent-2-enoate could serve as a lead compound for antimicrobial or anti-inflammatory drugs.

Spectroscopic Characterization

Key spectral data for Methyl 5-nitropent-2-enoate include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume